Guanosine triphosphate-d14 (dilithium)
Description
Overview of Guanosine (B1672433) Triphosphate (GTP) as a Central Biological Molecule
Guanosine-5'-triphosphate (GTP) is a purine (B94841) nucleoside triphosphate that plays a multitude of critical roles in the cell. wikipedia.orgnih.gov It is a fundamental building block for the synthesis of RNA during transcription and can also be a precursor for DNA synthesis. wikipedia.orgnih.gov
Beyond its role in nucleic acid synthesis, GTP is a vital molecule for energy transfer in metabolic reactions. wikipedia.org For instance, a molecule of GTP is generated during the citric acid cycle and is readily converted to Adenosine triphosphate (ATP), the cell's primary energy currency. wikipedia.orgyoutube.com GTP provides the energy for protein synthesis during the elongation stage of translation and is essential for gluconeogenesis. wikipedia.org Furthermore, GTP is a key player in signal transduction pathways. youtube.com G-proteins, which act as molecular switches in various cellular signaling cascades, are activated when they bind to GTP. wikipedia.orgyoutube.com The hydrolysis of GTP to Guanosine diphosphate (B83284) (GDP) then deactivates the signal. wikipedia.org GTP is also involved in microtubule dynamics, which are crucial for maintaining cell shape and division. youtube.com
Role of Deuterium (B1214612) Labeling (d14) in Guanosine Triphosphate for Advanced Academic Investigation
The specific labeling of Guanosine Triphosphate with 14 deuterium atoms to create Guanosine triphosphate-d14 (dilithium) serves a critical purpose in advanced scientific investigation, particularly in quantitative analysis using mass spectrometry. researchgate.net Deuterium is a stable, non-radioactive isotope of hydrogen. nih.gov Replacing hydrogen with deuterium in a molecule creates a "heavy" version of that compound, which is chemically identical to its natural counterpart but has a higher mass. acs.org
Guanosine triphosphate-d14 is used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov In these experiments, a known quantity of the heavy-labeled GTP-d14 is added to a biological sample. The natural (or "light") GTP and the heavy GTP-d14 standard behave identically during sample preparation, extraction, and chromatographic separation. However, they are easily distinguished by the mass spectrometer due to their mass difference. researchgate.net
By comparing the signal intensity of the natural GTP to the known concentration of the GTP-d14 internal standard, researchers can achieve highly accurate and precise quantification of GTP levels in the sample. This method corrects for any variability or sample loss during the analytical process, a crucial factor for reliable results in fields like metabolomics and pharmacokinetic studies. ckisotopes.com The use of a heavily labeled standard like GTP-d14 is essential for studying the intricate roles of GTP in cellular processes, allowing for the precise measurement of its concentration and flux in response to various stimuli or disease states.
Interactive Data Table: Comparison of Unlabeled and Deuterium-Labeled Guanosine Triphosphate
| Feature | Guanosine Triphosphate (GTP) | Guanosine triphosphate-d14 |
| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₀H₂D₁₄ N₅O₁₄P₃ |
| Isotopic Label | None | 14 Deuterium (²H) atoms |
| Primary Use in Research | Biological molecule of study | Heavy-labeled internal standard for quantification |
| Detection Method | Mass Spectrometry, NMR, etc. | Mass Spectrometry (distinguished by mass) |
Structure
2D Structure
Properties
Molecular Formula |
C10H14Li2N5O14P3 |
|---|---|
Molecular Weight |
549.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD5 |
InChI Key |
SPQUPDOUIWTDAU-IWUCRYAMSA-L |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Guanosine Triphosphate D14 Dilithium
Methodologies for Deuterium (B1214612) Labeling of Guanosine (B1672433) Nucleotides
The introduction of deuterium into guanosine nucleotides can be achieved through two primary strategies: enzymatic approaches and chemical synthesis. Each method offers distinct advantages and is selected based on the desired labeling pattern and the scale of production.
Enzymatic Approaches for Isotope Incorporation into Nucleotides
Enzymatic methods are highly valued for their regio- and stereoselectivity, often yielding products with high purity under mild reaction conditions. mdpi.com These approaches typically leverage the cell's natural biosynthetic pathways to incorporate isotopic labels.
A common strategy for producing uniformly deuterated ribonucleotides involves growing microorganisms, such as bacteria, on a growth medium containing a deuterated carbon source. nih.gov The nucleic acids from these organisms are then harvested and enzymatically degraded into their constituent nucleoside monophosphates (NMPs). These labeled NMPs subsequently serve as precursors for the synthesis of the corresponding nucleoside triphosphates (NTPs). For instance, enzymes from the pentose (B10789219) phosphate (B84403) pathway can convert deuterated glucose into deuterated ribose, which is then utilized by nucleotide biosynthesis and salvage pathways to produce deuterated NTPs like ATP, GTP, CTP, and UTP. nih.gov
The enzymatic conversion of NMPs to NTPs is a stepwise process. First, nucleoside monophosphate kinases (NMPKs) catalyze the phosphorylation of NMPs to nucleoside diphosphates (NDPs). Following this, nucleoside diphosphate (B83284) kinases (NDPKs) facilitate the final phosphorylation step to yield the desired NTPs. mdpi.com This enzymatic cascade is highly efficient and can be conducted in a "one-pot" reaction, minimizing the need for intermediate purification steps. mdpi.com
| Enzyme Class | Function in Deuterated GTP Synthesis |
| Nucleases | Degradation of nucleic acids from organisms grown on deuterated media to yield deuterated NMPs. |
| Nucleoside Monophosphate Kinases (NMPKs) | Phosphorylation of deuterated Guanosine Monophosphate (d-GMP) to deuterated Guanosine Diphosphate (d-GDP). |
| Nucleoside Diphosphate Kinases (NDPKs) | Phosphorylation of d-GDP to deuterated Guanosine Triphosphate (d-GTP). |
Chemical Synthesis Routes for Deuterium-Labeled Guanosine Triphosphate Analogues
Chemical synthesis provides a versatile alternative for producing deuterated GTP, especially for achieving specific labeling patterns that may not be accessible through enzymatic routes. These methods often involve the synthesis of a deuterated guanosine precursor, followed by phosphorylation to the triphosphate.
One approach involves the direct hydrogen-isotope exchange (HIE) of guanosine. nih.gov For example, ruthenium nanoparticles have been effectively used as catalysts for the regioselective deuteration of the purine (B94841) core of guanosine using deuterium gas (D₂) as the isotopic source. nih.gov This method allows for the incorporation of deuterium at specific positions on the guanine (B1146940) base under mild conditions. nih.gov
Another strategy focuses on the synthesis of a deuterated ribose sugar, which is then coupled to a guanine base. For instance, a deuterated sugar can be synthesized via the reduction of a 5-oxosugar derivative with a deuterated reducing agent like deuterated Alpine-Borane. nih.gov This stereoselective deuteration yields a sugar with deuterium at a specific position, which can then be used to synthesize the desired deuterated nucleoside.
Once the deuterated guanosine is obtained, it must be phosphorylated to the triphosphate. A common chemical phosphorylation method is the Yoshikawa procedure, which involves treating the nucleoside with phosphoryl chloride in a phosphate solvent. Subsequent reaction with pyrophosphate yields the triphosphate. Modifications of this procedure are often necessary for sensitive and modified nucleosides.
Production and Purification Techniques for Guanosine Triphosphate-d14 (dilithium) for Research Applications
The production of high-purity Guanosine triphosphate-d14 (dilithium) is critical for its use in research, as impurities can significantly interfere with sensitive analytical techniques. Following synthesis, a rigorous purification protocol is essential.
Ion-exchange chromatography is a primary technique for purifying nucleotides. sigmaaldrich.com The negatively charged phosphate groups of GTP allow it to bind to an anion-exchange resin. By applying a salt gradient, GTP can be effectively separated from other reaction components and nucleotides with fewer phosphate groups (GMP and GDP).
High-performance liquid chromatography (HPLC) is another powerful tool for nucleotide purification. Reversed-phase HPLC can be employed to separate the desired deuterated GTP from non-deuterated and partially deuterated species, as well as other impurities.
For specific applications, boronate affinity chromatography can be utilized. This technique relies on the interaction between the cis-diol groups of the ribose sugar in GTP and a boronate resin. This method is particularly useful for separating ribonucleotides from deoxyribonucleotides.
After purification, the GTP is typically converted to its dilithium (B8592608) salt. This is achieved by passing the purified GTP solution through a column containing a lithium-charged cation-exchange resin. The dilithium salt form is often preferred for its stability and suitability for various biochemical assays. The final product is then lyophilized to obtain a stable powder. trilinkbiotech.com
| Purification Technique | Principle of Separation |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. GTP, with its triphosphate group, binds strongly to anion-exchange resins. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Reversed-phase HPLC is commonly used to separate nucleotides. |
| Boronate Affinity Chromatography | Separation based on the interaction of the cis-diol groups in the ribose sugar with a boronate resin. |
Characterization of Deuterium-Labeled Guanosine Triphosphate Constructs
Thorough characterization is necessary to confirm the identity, purity, and isotopic enrichment of the synthesized Guanosine triphosphate-d14 (dilithium). A combination of spectroscopic techniques is typically employed.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the deuterated GTP and confirming the extent of deuterium incorporation. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated forms. Fragmentation analysis in tandem mass spectrometry (MS/MS) can provide information about the location of the deuterium labels within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium atoms.
¹H NMR (Proton NMR): In a fully deuterated compound like GTP-d14, the proton signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. This provides a direct confirmation of deuterium incorporation.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are similar to those in the ¹H NMR spectrum, providing information about the chemical environment of the deuterium atoms. The presence of signals in the ²H NMR spectrum confirms the successful labeling.
³¹P NMR (Phosphorus NMR): This is used to confirm the presence and integrity of the triphosphate chain. The spectrum will show distinct signals for the α, β, and γ phosphorus atoms, and their coupling patterns provide structural confirmation.
The combination of these analytical techniques ensures the high quality and reliability of the Guanosine triphosphate-d14 (dilithium) for its intended research applications.
Advanced Analytical Techniques in the Study of Guanosine Triphosphate D14 Dilithium
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a versatile technique for elucidating molecular structure, dynamics, and interactions in solution. The incorporation of deuterium (B1214612) in Guanosine (B1672433) triphosphate (GTP) enhances various NMR applications.
Elucidation of Conformational Dynamics and Intermolecular Interactions utilizing Deuterium Labeling
Deuterium labeling is instrumental in simplifying complex proton NMR spectra and reducing signal overlap, which is particularly beneficial for studying the conformational dynamics of macromolecules. acs.orgstudymind.co.uk By selectively replacing protons with deuterons, researchers can effectively "edit" the spectrum, allowing for the focused observation of specific regions of a molecule. This approach has been pivotal in investigating the intricate conformational changes that proteins and nucleic acids undergo upon binding to GTP.
The substitution of hydrogen with deuterium significantly reduces dipole-dipole relaxation, a primary mechanism of signal broadening in larger molecules. acs.org This results in sharper spectral lines and improved resolution, enabling more precise measurements of structural parameters and dynamic processes. acs.orgcambridge.org For instance, deuterium labeling has been employed to study the dynamics of protein sidechains and to understand how these motions are influenced by GTP binding. These studies provide insights into the allosteric mechanisms that govern protein function.
Real-time NMR for Kinetic Analysis of Guanosine Triphosphate-Dependent Processes
Real-time NMR spectroscopy offers a non-invasive method to monitor the kinetics of GTP-dependent processes, such as GTP hydrolysis by GTPases, without the need for artificial labels like fluorescent tags that can alter the reaction kinetics. nih.govresearchgate.net This technique directly observes the changes in the NMR signals of the protein or the nucleotide as the reaction progresses, providing a detailed view of the catalytic process. nih.gov
By monitoring nucleotide-dependent structural changes in an isotopically labeled GTPase, researchers can precisely measure the rates of nucleotide exchange and hydrolysis. nih.gov This has been crucial in comparing the intrinsic activities of GTPases with their activities when modulated by GTPase-activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs). nih.govresearchgate.net Real-time NMR studies have revealed that fluorescently tagged nucleotides can significantly and unpredictably affect the kinetics of these reactions, highlighting the importance of using native or isotopically labeled, non-perturbing analogs like GTP-d14. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| khy | 0.57 h⁻¹ |
| k1 | 1.3 mM⁻¹ h⁻¹ |
| k2 | 4.2 mM⁻¹ h⁻¹ |
Structural Investigations of Nucleic Acids and Protein-Nucleotide Complexes utilizing Deuterium Enrichment
Deuterium enrichment is a key strategy for extending the size limitations of NMR spectroscopy in the structural analysis of large proteins and nucleic acids. acs.orgnih.gov The replacement of non-exchangeable protons with deuterium in a process known as perdeuteration dramatically simplifies the proton NMR spectrum and reduces signal overlap. nih.govnih.gov This, combined with isotopic labeling of specific nuclei like ¹⁵N, allows for the application of advanced NMR techniques to study systems that would otherwise be intractable. nih.gov
Solid-state deuterium NMR has been used to investigate the backbone dynamics of synthetic oligonucleotides, providing insights into local motions and slower helix motions. nih.gov In protein-nucleotide complexes, deuterium labeling helps in defining the binding interface and characterizing the conformational changes that occur upon nucleotide binding. nih.gov This information is critical for understanding the molecular basis of signal transduction pathways mediated by GTP-binding proteins.
NMR-based Metabolomics Approaches
NMR-based metabolomics is a powerful approach for the quantitative analysis of a large number of metabolites in biological systems. nih.gov The use of stable isotope labels, such as deuterium in GTP-d14, enhances the capabilities of this technique. nih.govisolife.nl Isotope labeling allows for the tracing of metabolic pathways and the measurement of metabolic fluxes, providing a dynamic view of cellular metabolism. researchgate.netfrontiersin.org
In these studies, cells or organisms are supplied with a deuterium-labeled substrate, and the incorporation of deuterium into various metabolites is monitored by NMR. frontiersin.orgnih.gov This enables the identification and quantification of metabolites and provides insights into the activities of different metabolic pathways. isolife.nlfrontiersin.org The high reproducibility and quantitative nature of NMR make it well-suited for these types of studies. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive analytical technique used for the identification and quantification of molecules. The use of stable isotope-labeled internal standards is a cornerstone of quantitative MS.
Quantitative Analysis of Labeled Metabolites and Macromolecules
Deuterium-labeled compounds, such as Guanosine triphosphate-d14 (dilithium), are invaluable as internal standards in quantitative mass spectrometry, a technique often referred to as isotope dilution mass spectrometry. mdpi.comnih.gov This method relies on the addition of a known amount of the isotopically labeled standard to a sample before analysis. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction, ionization, and fragmentation efficiencies. nih.govacs.org
The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. researchgate.net By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. acs.org This approach corrects for variations in sample preparation and instrument response, leading to robust and reliable results.
This technique has been widely applied to quantify a diverse range of molecules, from small metabolites to large macromolecules like proteins and nucleic acids. nih.govnih.govnih.gov For instance, LC-MS/MS methods utilizing deuterium-labeled standards have been developed for the quantification of various nucleotides and their metabolites in biological samples. mdpi.comnih.gov
| Compound | Isotopic Purity (%) |
|---|---|
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
Isotopic Tracing for Biochemical Pathway Elucidation and Flux Determination
Isotopic tracing utilizing stable isotopes like deuterium has become an indispensable method for mapping metabolic pathways and quantifying the flux of metabolites through these networks. The use of Guanosine triphosphate-d14 (dilithium) offers a distinct advantage in these studies due to the significant mass shift it introduces, facilitating its detection and differentiation from its unlabeled counterpart by mass spectrometry.
In metabolic flux analysis, cells or organisms are cultured in the presence of a labeled substrate, in this case, a precursor that can be incorporated into the guanosine nucleotide pool, which is then further metabolized. By tracking the incorporation of the deuterium labels from Guanosine triphosphate-d14 into downstream metabolites, researchers can delineate the pathways of GTP synthesis and utilization. For instance, the deuterium labels can be traced into RNA, providing a measure of transcription rates, or into other nucleotides through salvage pathways.
Detailed Research Findings:
While specific studies solely focused on Guanosine triphosphate-d14 (dilithium) are not extensively detailed in publicly available literature, the principles of isotopic tracing with deuterated molecules are well-established. Research using other deuterated compounds has demonstrated the ability to quantify the contributions of various biosynthetic pathways to a particular metabolite pool. For example, deuterated water (D₂O) has been used to trace the synthesis of fatty acids and the production of NADPH. By analogy, Guanosine triphosphate-d14 can be employed to trace the flow of the guanine moiety through various metabolic intersections.
The rate of deuterium incorporation from labeled precursors into the GTP pool and its subsequent appearance in other molecules can be measured over time. This kinetic data is then used to construct metabolic models and calculate the flux, or rate of turnover, through specific reactions or entire pathways. This information is critical for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations.
Hypothetical Data Table: Metabolic Flux Analysis using Guanosine Triphosphate-d14
This table illustrates the potential data that could be generated from a metabolic flux experiment using Guanosine triphosphate-d14 to trace purine (B94841) metabolism in a cancer cell line versus a control cell line.
| Metabolic Pathway | Parameter Measured | Control Cells (Flux Rate, nmol/10^6 cells/hr) | Cancer Cells (Flux Rate, nmol/10^6 cells/hr) | Fold Change |
|---|---|---|---|---|
| De novo Purine Synthesis | Incorporation of d14-Guanosine into GTP | 15.2 ± 1.8 | 45.6 ± 3.2 | 3.0 |
| RNA Synthesis | Incorporation of d14-Guanosine into RNA | 8.9 ± 0.9 | 26.7 ± 2.1 | 3.0 |
| GTP Salvage Pathway | Flux from d14-Guanosine to other nucleotides | 2.1 ± 0.3 | 3.5 ± 0.5 | 1.7 |
Affinity Mass Spectrometry for Ligand Binding Studies
Affinity mass spectrometry is a powerful technique used to identify and characterize interactions between molecules, such as a ligand and its protein target. Guanosine triphosphate-d14 (dilithium) can be utilized as a "bait" molecule in these experiments to isolate and identify GTP-binding proteins from complex biological mixtures.
The general workflow involves immobilizing Guanosine triphosphate-d14 (dilithium) onto a solid support, such as agarose (B213101) or magnetic beads. This immobilized ligand is then incubated with a cell lysate or tissue extract. Proteins that specifically bind to GTP will be captured on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. The use of the deuterated analog can aid in quantitative affinity studies by allowing for isotopic labeling strategies in the mass spectrometry analysis, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), to compare binding partners under different conditions.
Detailed Research Findings:
While direct applications of Guanosine triphosphate-d14 (dilithium) in affinity mass spectrometry are not widely reported, the use of GTP analogs in such studies is a common practice. For example, non-hydrolyzable GTP analogs are frequently used to trap GTP-binding proteins in their active state. The incorporation of a stable isotope label like d14 into GTP would provide a valuable tool for quantitative proteomics experiments aimed at studying the dynamics of GTP-protein interactions. For instance, one could compare the GTP-binding proteome of a healthy cell to that of a diseased cell, potentially revealing dysregulated signaling pathways.
Illustrative Data Table: Affinity Mass Spectrometry of GTP-Binding Proteins
This table presents hypothetical results from an affinity mass spectrometry experiment using Guanosine triphosphate-d14 as bait to identify GTP-binding proteins that are differentially expressed in response to a drug treatment.
| Identified Protein | Protein Function | Relative Abundance (Untreated) | Relative Abundance (Treated) | Fold Change (Treated/Untreated) |
|---|---|---|---|---|
| Ras-related protein Rab-7a | Vesicular trafficking | 1.00 | 0.45 | -2.22 |
| Guanine nucleotide-binding protein G(s) subunit alpha | Signal transduction | 1.00 | 1.05 | 1.05 |
| Elongation factor 1-alpha 1 | Protein synthesis | 1.00 | 1.89 | 1.89 |
Integration of NMR and MS in Multi-Omics Research Platforms
The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in multi-omics research provides a comprehensive view of cellular function by combining the strengths of both techniques. oup.com MS offers high sensitivity and throughput for identifying and quantifying a wide range of molecules, while NMR provides detailed structural information and is non-destructive. oup.com Guanosine triphosphate-d14 (dilithium) can serve as a valuable probe in such integrated platforms.
In this context, MS can be used to track the metabolic fate of the d14 label from Guanosine triphosphate-d14 throughout the metabolome with high sensitivity. Simultaneously, NMR can be employed to provide structural information on the labeled metabolites and to quantify their concentrations in a non-destructive manner. For example, 2D NMR techniques could be used to precisely locate the deuterium atoms within a metabolite, confirming the specific enzymatic reactions that have occurred.
The integration of data from both platforms allows for a more robust and detailed analysis of metabolic networks. This multi-omics approach can be used to study the interplay between different cellular processes, such as the link between metabolism and protein synthesis, or the coordination of signaling pathways. The use of isotopically labeled compounds like Guanosine triphosphate-d14 (dilithium) is central to these studies, as it provides the means to trace and quantify the dynamic changes occurring within the cell.
Applications of Guanosine Triphosphate D14 Dilithium in Biochemical Pathway Elucidation
Tracing Nucleotide Metabolism and Biosynthesis
Stable isotope-labeled versions of GTP are invaluable for studying the intricate pathways of nucleotide metabolism. By introducing a labeled precursor like Guanosine (B1672433) triphosphate-d14 into a biological system, scientists can track the flow of the guanosine moiety through various synthetic and interconversion pathways, providing quantitative insights into cellular dynamics. silantes.com
Guanosine Triphosphate Synthesis and Interconversion Pathways
Guanosine triphosphate is synthesized through two main routes: the de novo pathway, which builds the purine (B94841) ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. nih.govresearchgate.net Isotopically labeled guanosine or its derivatives can be used to differentiate and quantify the contributions of each pathway to the cellular GTP pool.
For instance, by supplying cells with a labeled purine base and simultaneously tracing the incorporation of a labeled precursor for the de novo pathway (like ¹⁵N-labeled glutamine), researchers can use mass spectrometry to measure the relative labeling in the resulting GTP pool. This approach reveals the dynamic regulation between these two pathways under different cellular conditions.
Table 1: Research Findings on GTP Synthesis Pathway Analysis
| Research Focus | Labeled Compound Used | Key Finding | Analytical Technique |
|---|---|---|---|
| Differentiating de novo and salvage pathways | [¹⁴C]Guanine, [³H]Deoxyguanosine | The major fraction of guanine (B1146940) flux into DNA in S-49 mouse T-lymphoma cells comes from the pathway originating from guanine, not deoxyguanosine, highlighting the compulsory route through ribonucleotide reductase. nih.gov | HPLC, Scintillation counting |
Role in Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis
GTP is a fundamental building block for RNA synthesis during transcription and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA replication. wikipedia.org Isotopically labeled GTP, such as uniformly ¹³C- or ¹⁵N-labeled GTP, is a critical reagent for studying the synthesis and dynamics of nucleic acids by NMR and mass spectrometry. silantes.comckisotopes.comsilantes.com
When labeled GTP is supplied to an in vitro transcription reaction, the resulting RNA molecule incorporates the stable isotopes. nih.govnih.gov This allows for a variety of powerful analytical approaches:
NMR Spectroscopy: Isotopic labeling of RNA simplifies complex NMR spectra and helps in determining the three-dimensional structure and dynamics of RNA molecules. nih.gov
Mass Spectrometry: By analyzing the mass shifts in RNA fragments, researchers can confirm the incorporation and location of specific nucleotides, aiding in sequence analysis and the study of RNA modifications. nih.gov
Tracer experiments using labeled guanine have been instrumental in understanding the pathways leading to dGTP for DNA synthesis. Studies in mutant cell lines have shown that the primary route for incorporating guanine into DNA involves its conversion to a ribonucleotide (like GTP), followed by the action of ribonucleotide reductase to form the deoxyribonucleotide. nih.gov Using dual-labeled experiments with [¹⁴C]Guanine and [³H]deoxyguanosine, it was demonstrated that the flux from guanine was the major contributor to DNA synthesis, underscoring the importance of the ribonucleotide reductase pathway. nih.gov
Investigating Energy Transduction and Signal Transduction Mechanisms
GTP plays a central role as an energy source and a signaling molecule, primarily through its hydrolysis by a large family of enzymes known as GTPases. Isotopically labeled GTP is crucial for dissecting the mechanisms of these processes.
Guanosine Triphosphate Hydrolysis by Guanosine Triphosphatases (GTPases)
GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The hydrolysis of GTP to Guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi) terminates the signal. Studying the precise mechanism of this hydrolysis reaction is key to understanding their function.
The use of ¹⁸O-labeled GTP has been particularly insightful. By placing heavy oxygen isotopes at specific positions in the phosphate chain of GTP, researchers can perform kinetic isotope effect (KIE) studies. pnas.orgpnas.org The KIE measures the change in the rate of a reaction when an atom is replaced by its heavier isotope. These studies have provided evidence for the nature of the transition state during GTP hydrolysis catalyzed by GTPases like Ras. For example, significant KIEs in the leaving group (the β-γ bridging oxygen) indicate that the chemical step of bond cleavage is largely rate-limiting. pnas.org
Table 2: Kinetic Isotope Effects in Ras-Catalyzed GTP Hydrolysis
| Labeled Position in GTP | Observed ¹⁸O KIE | Interpretation |
|---|---|---|
| γ nonbridge oxygens | 1.0012 | Suggests a loose transition state with little change in bonding to these atoms. pnas.org |
| β-γ bridge oxygen | 1.0116 | A significant effect indicating that cleavage of this bond is part of the rate-limiting step. pnas.org |
These detailed mechanistic studies, enabled by isotopically labeled GTP, help to elucidate how GTPases and their regulators achieve their catalytic power. acs.org
Guanine Nucleotide Exchange Factor (GEF) and GTPase Activating Protein (GAP) Regulation Studies
The GTPase cycle is tightly controlled by two main types of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase Activating Proteins (GAPs), which accelerate GTP hydrolysis, inactivating the GTPase. nih.govnih.govwikipedia.org
Isotopically labeled GTP, often with a radioactive ³²P in the gamma-phosphate ([γ-³²P]GTP), is a standard tool for measuring GAP activity. The assay tracks the conversion of [γ-³²P]GTP to GDP and free [³²P]Pi over time. By quantifying the amount of released radioactive phosphate, researchers can determine the rate of GTP hydrolysis and assess how it is affected by the presence of a GAP. figshare.com This method has been used extensively to characterize the kinetics of various GAPs and understand how they enhance the intrinsically slow GTP hydrolysis rate of their target GTPases. researchgate.net
Similarly, labeled nucleotides are used to study GEF activity. GEF-catalyzed nucleotide exchange is often monitored by measuring the rate of dissociation of a labeled nucleotide (e.g., fluorescently or radioactively labeled GDP) from the GTPase or the rate of binding of a non-hydrolyzable, labeled GTP analog.
Protein Synthesis and Ribosomal Translocation Energetics
Protein synthesis is one of the most energy-consuming processes in the cell, with GTP providing a significant portion of the required energy. wikipedia.org GTP hydrolysis is essential for several key steps in translation, including the binding of aminoacyl-tRNA to the ribosome's A-site and the translocation of the ribosome along the mRNA, a step catalyzed by elongation factors such as EF-G. wikipedia.orgembopress.org
Investigating the precise role of GTP hydrolysis in the energetics of these steps is an active area of research. While non-hydrolyzable GTP analogs are often used to trap the ribosome-factor complex in a specific state, studies using labeled GTP can provide more dynamic information. pnas.orgnih.gov For example, fluorescence-based studies, which can be complemented by isotopic labeling, have shown that GTP hydrolysis by EF-G is coupled to conformational rearrangements in the ribosome. embopress.org It is proposed that the energy from hydrolysis is used not just to drive the physical movement of translocation but also to ensure the accuracy and directionality of the process, preventing slippage of the translational reading frame. nih.govresearchgate.net
Experiments using EF-G mutants that can bind but not hydrolyze GTP have shown that GTP binding alone can induce some conformational changes, but the energy released from hydrolysis is required for rapid and complete translocation and the subsequent release of the elongation factor from the ribosome. nih.gov These studies help to build a model where EF-G functions as a motor protein, using the chemical energy of GTP hydrolysis to drive mechanical work within the ribosome. pnas.orgnih.gov
Nuclear Transport Mechanisms Mediated by Guanosine Triphosphate-Bound Ran Proteins
The transport of macromolecules between the nucleus and the cytoplasm is a tightly regulated process crucial for maintaining cellular function. This transport is mediated by nuclear pore complexes (NPCs) and a family of transport receptors known as karyopherins (importins and exportins). The directionality of this transport is governed by the small GTPase Ran, which exists in either a GTP-bound or a GDP-bound state.
The spatial separation of the Ran guanine nucleotide exchange factor (GEF), RCC1 (Regulator of Chromosome Condensation 1), in the nucleus and the Ran GTPase-activating protein (RanGAP) in the cytoplasm creates a steep concentration gradient of Ran-GTP across the nuclear envelope, with high levels in the nucleus and low levels in the cytoplasm. researchgate.net This gradient is fundamental to the regulation of nuclear transport.
Import Cycle: Importins bind to their cargo molecules, which contain a nuclear localization signal (NLS), in the cytoplasm where the concentration of Ran-GTP is low. This importin-cargo complex then translocates through the NPC into the nucleus. Inside the nucleus, the high concentration of Ran-GTP facilitates its binding to the importin. This binding induces a conformational change in the importin, leading to the release of its cargo. The resulting importin-Ran-GTP complex is then exported back to the cytoplasm.
Export Cycle: In contrast, exportins require the binding of Ran-GTP to form a stable ternary complex with their cargo, which possesses a nuclear export signal (NES), within the nucleus. semanticscholar.org This entire complex is then transported through the NPC into the cytoplasm. In the cytoplasm, RanGAP stimulates the hydrolysis of GTP to GDP by Ran. This conversion to Ran-GDP leads to the dissociation of the export complex, releasing the cargo and the exportin into the cytoplasm.
The use of Guanosine triphosphate-d14 (dilithium) allows researchers to trace the binding, hydrolysis, and exchange of GTP on Ran proteins throughout the nuclear transport cycle, providing critical insights into the kinetics and regulation of this essential cellular process.
Key Proteins in Ran-Mediated Nuclear Transport
| Protein | Function | Location |
|---|---|---|
| Ran | Small GTPase that controls the directionality of nuclear transport. | Nucleus and Cytoplasm |
| RCC1 (RanGEF) | Promotes the exchange of GDP for GTP on Ran. | Nucleus (associated with chromatin) |
| RanGAP | Activates the GTPase activity of Ran, leading to GTP hydrolysis. | Cytoplasm |
| Importins | Transport receptors that mediate the import of cargo into the nucleus. | Cytoplasm and Nucleus |
| Exportins | Transport receptors that mediate the export of cargo from the nucleus. | Nucleus and Cytoplasm |
Modulation of miRNA-Myogenic Regulator Factors
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, including the regulation of myogenesis—the formation of muscular tissue. Myogenic regulatory factors (MRFs), such as MyoD and myogenin, are key transcription factors that control the differentiation of muscle cells. researchgate.netmdpi.com The expression and activity of these MRFs are tightly controlled, in part, by miRNAs.
The biogenesis of miRNAs is a multi-step process that begins in the nucleus with the transcription of a primary miRNA (pri-miRNA). This pri-miRNA is then processed into a precursor miRNA (pre-miRNA) hairpin structure. A critical step in this pathway is the export of the pre-miRNA from the nucleus to the cytoplasm, a process mediated by the export receptor Exportin-5. nih.govresearchgate.net This nuclear export is dependent on the presence of Ran-GTP. nih.govresearchgate.net Exportin-5, in a complex with Ran-GTP, binds to the pre-miRNA and facilitates its transport through the nuclear pore complex. Once in the cytoplasm, GTP hydrolysis releases the pre-miRNA for further processing into a mature miRNA.
By employing Guanosine triphosphate-d14 (dilithium) as a tracer, researchers can investigate the kinetics and GTP-dependence of pre-miRNA nuclear export. This allows for a more detailed understanding of how the availability of nuclear GTP can influence the rate of miRNA biogenesis and, consequently, the cellular levels of mature miRNAs that target myogenic regulatory factors. This, in turn, sheds light on the intricate regulatory networks that govern muscle development and differentiation. Several miRNAs have been identified as key regulators in myogenesis by targeting MRFs and other associated factors. mdpi.comharvard.edunih.gov
Selected miRNAs Involved in Myogenesis
| miRNA | Role in Myogenesis | Target Examples |
|---|---|---|
| miR-1 | Promotes differentiation | HDAC4 |
| miR-133 | Promotes proliferation, inhibits differentiation | SRF |
| miR-206 | Promotes differentiation | Pax7, Connexin 43 |
| miR-221/222 | Inhibits differentiation | p27 |
Analysis of Cofactor Roles in Enzymatic Reactions
Guanosine triphosphate-d14 (dilithium) is an invaluable tool for studying the roles of GTP as a cofactor in various enzymatic reactions. Its isotopic label allows for the precise tracking of the molecule's binding, hydrolysis, and incorporation into products, providing mechanistic insights that are often unattainable with unlabeled GTP.
Guanosine Triphosphate as a Cofactor in P-Element Transposase Activity
P-element transposition in Drosophila melanogaster is a "cut-and-paste" mechanism catalyzed by the P-element transposase. This process is unique among transposase/integrase families in its requirement for GTP as a cofactor. nih.gov Studies have shown that GTP is not merely an energy source but plays a crucial structural role in the assembly of the transposition machinery.
Research using atomic force microscopy has revealed that GTP promotes the formation of a stable synaptic complex, where the P-element transposase brings together the two ends of the P transposable element DNA. nih.gov This initial noncovalent complex is a prerequisite for the subsequent cleavage of the P-element from the donor DNA. Interestingly, non-hydrolyzable analogs of GTP can also support this process, suggesting that GTP binding, rather than its hydrolysis, is the critical event for the assembly of this pre-cleavage complex. nih.gov The use of Guanosine triphosphate-d14 (dilithium) in such studies can help to quantify the stoichiometry of GTP binding to the transposase-DNA complex and to dissect the kinetics of complex formation and dissociation.
Pyrophosphate Transfer Reactions Involving Guanosine Triphosphate
Pyrophosphate transfer reactions involve the enzymatic transfer of a pyrophosphoryl group (P₂O₇⁴⁻) from a donor molecule to an acceptor. While ATP is the most common pyrophosphoryl donor in cells, there are important reactions where GTP is involved.
One notable example is the synthesis of guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), alarmones that regulate the stringent response in bacteria. This synthesis is catalyzed by GTP pyrophosphokinase (also known as stringent factor), which transfers a pyrophosphate group from ATP to the 3'-hydroxyl group of either GTP or GDP. researchgate.netnih.gov The reverse reaction, which involves the transfer of a pyrophosphate group from these guanosine polyphosphates back to AMP to form ATP and GTP, has also been demonstrated. nih.gov
While the primary pyrophosphoryl donor in this specific reaction is ATP, the acceptor is a guanosine nucleotide. Furthermore, pyruvate (B1213749) kinase, a key glycolytic enzyme, has been shown in some bacteria to directly generate GTP from GDP, challenging the conventional view that it predominantly produces ATP. researchgate.net This highlights the intricate network of nucleotide triphosphate synthesis and interconversion. By using Guanosine triphosphate-d14 (dilithium), researchers can follow the fate of the guanosine moiety in these and other pyrophosphate transfer reactions, helping to elucidate the pathways of nucleotide metabolism and their regulation.
Metabolic Flux Analysis (MFA) Utilizing Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. This is achieved by introducing an isotopically labeled substrate (a tracer) into a biological system at a metabolic steady state and then measuring the distribution of the isotopic label in downstream metabolites.
Principles and Methodological Considerations for Deuterium-Labeled Tracers in MFA
The fundamental principle of MFA is that the pattern of isotope labeling in metabolites is a direct consequence of the metabolic fluxes through the network. By analyzing these labeling patterns, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of different pathways to the production of a particular metabolite.
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a valuable tracer for MFA. Guanosine triphosphate-d14 (dilithium), with its deuterium labels, can be used to trace the path of the guanosine moiety through various metabolic pathways.
Methodological Considerations:
Choice of Labeled Positions: The specific positions of the deuterium atoms on the tracer molecule are critical for resolving fluxes through different pathways. The design of the labeling strategy is a key aspect of a successful MFA experiment.
Isotopic Steady State: It is generally assumed that the system has reached an isotopic steady state, meaning the labeling patterns of the metabolites are no longer changing over time.
Kinetic Isotope Effects: The difference in mass between deuterium and hydrogen can sometimes lead to kinetic isotope effects, where reactions involving the deuterated molecule proceed at a slightly different rate. While often small, these effects need to be considered in the interpretation of the data.
Analytical Techniques: The choice of analytical technique (e.g., GC-MS, LC-MS, NMR) depends on the specific metabolites being analyzed and the desired level of detail regarding the isotopic labeling patterns.
The use of deuterium-labeled tracers like Guanosine triphosphate-d14 (dilithium) in MFA provides a powerful approach to quantitatively understand the complex and dynamic nature of cellular metabolism.
Quantification of Intracellular Metabolic Fluxes in Cellular Systems
Guanosine triphosphate-d14 (GTP-d14), as a stable isotope-labeled tracer, is a powerful tool in the field of metabolomics for the elucidation and quantification of intracellular metabolic fluxes. nih.gov Metabolic Flux Analysis (MFA) utilizes such tracers to follow the transformation of atoms through complex biochemical networks. mdpi.comnih.gov When cells are cultured in a medium containing GTP-d14 or its precursors, the deuterium atoms are incorporated into the guanine base and subsequently traced as it is metabolized through the purine synthesis and salvage pathways. creative-proteomics.combiorxiv.org
The core principle involves introducing the labeled compound and allowing the cellular metabolism to reach an isotopic steady state, where the distribution of labeled and unlabeled forms of metabolites becomes constant. nih.gov Researchers then harvest the cells, extract the metabolites, and analyze the mass isotopomer distributions (MIDs) of key intermediates and end-products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The pattern and extent of deuterium enrichment in these molecules provide quantitative data that, when fitted into a computational metabolic model, can resolve the rates (fluxes) of individual enzymatic reactions within the network. mdpi.com This approach allows for a precise measurement of the contributions of different pathways to the production of purine nucleotides. creative-proteomics.com
For instance, by tracing the deuterium label from GTP-d14, researchers can quantify the flux through pathways such as the de novo synthesis of purines versus the salvage pathway, which recycles existing purine bases. nih.gov This quantitative data is crucial for understanding how cells allocate resources and regulate these essential metabolic pathways under various physiological or pathological conditions. researchgate.net
| Metabolite | Mass Isotopomer | Description | Implication for Flux Analysis |
|---|---|---|---|
| Guanosine Monophosphate (GMP) | M+0 | Unlabeled GMP, all atoms have the most common isotope. | Indicates contribution from endogenous, unlabeled pools. |
| Guanosine Monophosphate (GMP) | M+14 | Fully labeled GMP derived from the GTP-d14 tracer. | Directly traces the flux from the provided labeled substrate. |
| Downstream Nucleotides (e.g., ATP) | M+x (x>0) | Partially or fully labeled ATP resulting from interconversion pathways. | Reveals the flux and connectivity between purine nucleotide pools. |
| Breakdown Products (e.g., Uric Acid) | M+x (x>0) | Labeled catabolic products. | Quantifies the rate of purine degradation pathways. |
Dynamic Metabolic Flux Analysis in Transient Biological States
While steady-state MFA provides a snapshot of metabolic activity, cellular metabolism is inherently dynamic and must adapt to changing conditions. mdpi.com Dynamic Metabolic Flux Analysis (dMFA) is an advanced approach used to quantify metabolic fluxes in transient biological states, such as cellular responses to stimuli, environmental shifts, or throughout different phases of the cell cycle. researchgate.net Stable isotope tracers like Guanosine triphosphate-d14 are essential for these studies.
Unlike steady-state analysis, dynamic MFA, particularly methods like Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA), does not require the system to reach full isotopic equilibrium. mdpi.com Instead, it relies on measuring the rate of isotope incorporation into metabolites over a time course immediately following the introduction of the labeled tracer. princeton.edu By capturing the kinetics of label accumulation in intermediates of the purine pathways, researchers can calculate fluxes even as they change over time. springernature.com
This technique is particularly valuable for understanding how metabolic networks are rewired in real-time. For example, dMFA could be used to track the rapid changes in GTP pools and purine synthesis rates in response to nutrient availability or cellular stress. The time-resolved data on deuterium enrichment from GTP-d14 provides high-resolution insights into the system's regulatory mechanisms and its capacity to maintain homeostasis. mdpi.com This approach offers a more detailed and physiologically relevant picture of cellular function compared to static measurements. nih.gov
Genome-Scale Metabolic Flux Analysis Integration
Genome-scale metabolic models (GSMMs) are comprehensive, mathematically structured representations of all known metabolic reactions in an organism, derived from genomic and literature data. nih.govspringernature.com While these models define the entire space of possible metabolic states, they require experimental data to constrain their predictions and reflect a specific cellular phenotype. youtube.com Isotope tracing data from compounds like Guanosine triphosphate-d14 is critical for this purpose. nih.gov
By integrating the measured mass isotopomer distributions from GTP-d14 labeling experiments into a GSMM, researchers can validate and refine the model's predictions. nih.gov This process helps to identify active and inactive pathways within the vast network and provides quantitative constraints on reaction fluxes. dtu.dk For example, labeling patterns in purine nucleotides can confirm the activity of specific enzymes and pathways predicted by the organism's genome, linking the genotype to a functional metabolic output. mdpi.com
This integration is a cornerstone of systems biology, enabling a holistic understanding of metabolism. nih.gov It allows for the identification of metabolic bottlenecks, the discovery of novel pathway activities, and the prediction of cellular responses to genetic or environmental perturbations with greater accuracy. researchgate.netnih.gov The use of stable isotope tracers provides the empirical data needed to ground the theoretical framework of GSMMs in physiological reality. mdpi.com
Investigation of Purine Nucleotide Oxidation and Damage Pathways
Purine nucleotides, including guanosine triphosphate, are susceptible to damage from reactive oxygen species (ROS), which are byproducts of normal cellular metabolism. mdpi.com This oxidative stress can lead to the formation of modified bases, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most prevalent and mutagenic lesions. nih.govnih.gov The corresponding nucleotide, 8-oxo-7,8-dihydroguanosine triphosphate (8-oxo-GTP), can be erroneously incorporated into DNA and RNA, leading to mutations and genomic instability. pnas.orgnih.gov
Isotopically labeled compounds such as GTP-d14 are invaluable for studying the pathways of purine nucleotide oxidation and repair. By introducing the deuterated tracer, scientists can follow the fate of guanosine nucleotides under conditions of oxidative stress. Using mass spectrometry, they can detect and quantify the formation of labeled 8-oxo-GTP from the initial GTP-d14 pool. pnas.org
This approach allows researchers to:
Quantify the rate of 8-oxo-GTP formation under different levels of oxidative stress.
Trace the metabolic fate of 8-oxo-GTP, determining whether it is incorporated into nucleic acids or neutralized by sanitizing enzymes like MTH1 (NUDT1), which hydrolyzes oxidized purine nucleoside triphosphates. mdpi.com
Elucidate the activity of repair pathways that remove 8-oxoguanine from DNA, such as the Base Excision Repair (BER) pathway. nih.govnih.gov
These studies provide critical insights into the mechanisms that cells employ to protect themselves from oxidative damage and maintain genome integrity. nih.gov
| Oxidative Lesion | Abbreviation | Description | Repair Pathway |
|---|---|---|---|
| 8-oxo-7,8-dihydro-2′-deoxyguanosine | 8-oxodG | An oxidized derivative of deoxyguanosine, a major form of oxidative DNA damage. nih.gov | Base Excision Repair (BER) nih.gov |
| 8-oxo-7,8-dihydroguanosine triphosphate | 8-oxo-GTP | An oxidized purine nucleotide precursor that can be mutagenic if incorporated into DNA/RNA. pnas.org | Hydrolyzed by sanitizing enzymes (e.g., MTH1) mdpi.com |
| 5′,8-cyclopurine-2′-deoxynucleosides | cPu | Bulky lesions formed from oxidative stress, repaired by a different mechanism. researchgate.net | Nucleotide Excision Repair (NER) researchgate.net |
| 8-nitroguanine | 8-nitroG | A nitrative lesion formed from the reaction of peroxynitrite with guanine. mdpi.com | Base Excision Repair (BER) |
Research into Specific Inhibitory Activities of Guanosine Triphosphate Derivatives
Guanosine triphosphate and its derivatives are central to numerous cellular processes, including signal transduction, protein synthesis, and microtubule dynamics. Consequently, synthetic GTP derivatives or analogs are widely developed and used as chemical probes and potential therapeutic agents to inhibit the activity of specific GTP-binding proteins and enzymes. nih.govbiorxiv.org
Research in this area focuses on modifying the structure of GTP to create molecules that can bind to the active site of a target protein but prevent its normal function. These modifications can include changes to the guanine base, the ribose sugar, or the triphosphate chain. The goal is often to create non-hydrolyzable analogs that lock a GTPase in an "on" state or competitive inhibitors that block GTP from binding altogether. nih.govfigshare.com
For example, studies have focused on developing inhibitors for Regulator of G protein Signaling (RGS) proteins, which accelerate GTP hydrolysis. nih.gov By screening libraries of compounds, researchers have identified non-covalent small molecules that inhibit the GTPase-accelerating protein (GAP) activity of RGS14. nih.govbiorxiv.org These inhibitors serve as valuable tools for studying G protein-coupled receptor (GPCR) signaling pathways and may lead to new treatments for central nervous system and metabolic disorders. nih.govnih.gov
| GTP Derivative/Analog | Target Protein/Process | Mechanism of Action | Research Application |
|---|---|---|---|
| Z55660043 / Z55627844 | Regulator of G protein Signaling-14 (RGS14) | Inhibits GTPase-accelerating protein (GAP) activity. nih.govbiorxiv.org | Studying GPCR signaling; potential therapeutics for CNS disorders. nih.gov |
| Non-hydrolyzable GTP analogs (e.g., GTPγS) | G proteins / GTPases | Binds to GTPases but is resistant to hydrolysis, locking them in an active state. | Investigating signal transduction pathways mediated by G proteins. |
| Relacin | (p)ppGpp synthetases | Acts as an analogue that inhibits the enzyme responsible for the bacterial stress response. frontiersin.org | Development of novel antibacterial agents. |
| Guanine-based compounds | ADP-glucose synthetase | Physiological concentrations of GTP can inhibit this rate-limiting enzyme in bacterial glycogen (B147801) synthesis. nih.gov | Understanding metabolic regulation in bacteria. |
Computational and Theoretical Approaches in Guanosine Triphosphate Research with Deuterium Labeling
Molecular Dynamics (MD) Simulations of Guanosine (B1672433) Triphosphate-Protein Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of GTP, MD simulations provide a dynamic view of how the nucleotide interacts with its protein partners, such as G-proteins and kinases. These simulations can reveal crucial information about binding modes, conformational changes in both the protein and the nucleotide, and the role of solvent molecules in the active site. mdpi.commdpi.com
| Parameter | Description | Common Values/Examples |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | CHARMM36 mdpi.com, AMBER |
| Water Model | Specifies the model used to simulate water molecules. | TIP3P mdpi.com |
| System Size | Total number of atoms in the simulation box. | > 45,000 atoms mdpi.com |
| Simulation Time | The total time duration of the simulation. | Hundreds to thousands of nanoseconds (ns) mdpi.comsemanticscholar.org |
| Ensemble | The statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) at 310 K and 1 atm mdpi.com |
| Isotope Modification | Adjustment for deuterium (B1214612) labeling. | Increased atomic mass for specific hydrogen atoms in the GTP topology file. |
While classical MD is excellent for studying large-scale dynamics, it cannot model the breaking and forming of chemical bonds. To study the chemical reactions of GTP, such as its hydrolysis to Guanosine diphosphate (B83284) (GDP), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov In this approach, the chemically active part of the system—typically the triphosphate group of GTP, the attacking water molecule, and key amino acid residues in the enzyme's active site—is treated with quantum mechanics (QM), which provides a highly accurate description of the electronic structure and chemical bonding. semanticscholar.org The remainder of the protein and the surrounding solvent are treated with the more computationally efficient molecular mechanics (MM) force field. kit.edu
This QM/MM approach is particularly powerful for studying isotopically labeled molecules like Guanosine triphosphate-d14. The QM calculation inherently accounts for the quantum effects of isotopic substitution, such as the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. These differences are critical for accurately predicting how deuteration affects reaction energy barriers and, consequently, reaction rates. pleiades.online By computing the entire energy profile of the hydrolysis reaction, QM/MM simulations can elucidate detailed, step-by-step mechanisms and determine the structure of the transition state. nih.gov
| Component | Description | Example Atoms/Molecules Included |
|---|---|---|
| QM Region | The region treated with quantum mechanics to model the chemical reaction. | GTP triphosphate moiety, Mg2+ ion, nucleophilic water molecule, side chains of key residues (e.g., Gln61, Thr35) semanticscholar.org |
| MM Region | The surrounding environment treated with classical molecular mechanics. | The rest of the GTP molecule, the remainder of the protein, bulk water molecules, and counter-ions semanticscholar.org |
| QM Method | The level of quantum mechanical theory used. | Density Functional Theory (DFT), e.g., ωB97X-D3/6-31G** semanticscholar.org |
| MM Force Field | The classical force field used for the MM region. | CHARMM36, AMBER semanticscholar.org |
Modeling of Isotopic Effects on Biochemical Reactions and Pathways
The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov Due to its greater mass, a deuterium atom forms a stronger bond with carbon (or another atom) and has a lower vibrational frequency in that bond. This results in a lower zero-point vibrational energy for the deuterated bond compared to the corresponding protium (B1232500) bond. Consequently, more energy is typically required to break a bond to deuterium, leading to a slower reaction rate (a "normal" KIE > 1). The magnitude of the KIE provides valuable information about the transition state of a reaction; a large KIE suggests that the bond to the isotope is being significantly broken in the rate-determining step. nih.gov
Computational modeling, especially with QM/MM methods, is a primary tool for predicting and interpreting KIEs. pleiades.online By calculating the free energy profiles for the reaction pathways of both the deuterated and non-deuterated GTP, the activation energies for both can be determined. The theoretical KIE is then calculated from the difference in these activation energies. Comparing these computationally derived KIEs with experimentally measured values serves as a stringent test of a proposed reaction mechanism. pleiades.online For GTP hydrolysis, this can help distinguish between different mechanistic possibilities, such as a more associative or dissociative transition state. pleiades.online
| Parameter | Non-Deuterated (H) | Deuterated (D) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Calculated Activation Energy (kcal/mol) | 18.5 | 19.7 | 2.1 | Indicates C-H(D) bond cleavage is involved in or before the rate-determining step. |
| Relative Reaction Rate (k) | kH | kD |
In Silico Prediction of Metabolic Pathway Alterations and Flux Distributions
Beyond single-enzyme reactions, deuterium-labeled molecules are instrumental as tracers for mapping metabolic networks. When a cell is supplied with Guanosine triphosphate-d14, the deuterium labels are incorporated into various downstream metabolites through interconnected biochemical pathways. By analyzing the distribution of these labels using techniques like mass spectrometry, researchers can quantify the flow of metabolites, or "flux," through different pathways.
This experimental tracer data provides crucial input for in silico metabolic modeling. nih.gov Computational approaches like Flux Balance Analysis (FBA) use a genome-scale stoichiometric model of an organism's metabolism to predict the distribution of metabolic fluxes throughout the entire network. nih.gov The model is represented as a system of linear equations, where each equation describes a biochemical reaction and its stoichiometry. By incorporating the experimental data from deuterium tracing studies, the solution space of the FBA model can be constrained, leading to a more accurate and biologically relevant prediction of cellular metabolism. This integrated approach allows scientists to simulate how metabolic pathways might be altered in different states, such as in cancer cells or in response to a drug, and to identify key enzymes that control metabolic flux. nih.govnih.gov
| Model Component | Description | Example in Purine Metabolism |
|---|---|---|
| Input Tracer | The isotopically labeled molecule introduced into the system. | Guanosine triphosphate-d14 |
| Metabolic Network | A map of all relevant biochemical reactions. | Reactions of purine salvage and de novo synthesis pathways. nih.gov |
| Experimental Constraints | Data used to narrow the possible solutions of the model. | Mass spectrometry measurements of deuterium incorporation in Guanine (B1146940), Adenine, etc. |
| Computational Method | The algorithm used to calculate fluxes. | Flux Balance Analysis (FBA) nih.gov |
| Predicted Output | The calculated rates of metabolic reactions. | Flux distribution through pathways leading from GTP to DNA/RNA synthesis or degradation products. |
Emerging Research Frontiers and Future Directions
Development of Novel Guanosine (B1672433) Triphosphate-d14 (dilithium) Derivatives for Enhanced Research Specificity
The development of novel derivatives of Guanosine triphosphate-d14 (dilithium) is a key area of research aimed at improving the specificity and utility of this isotopic tracer. While GTP-d14 itself is a powerful tool for tracing the fate of GTP in metabolic pathways, derivatization can introduce new functionalities that allow for more targeted applications. These modifications can include the attachment of photoaffinity labels, fluorescent tags, or reactive groups for "click chemistry."
These novel derivatives are designed to interact with specific subsets of GTP-binding proteins or to be incorporated into particular metabolic pathways with greater selectivity. For instance, an affinity label combined with the isotopic signature of GTP-d14 would enable researchers to not only quantify the binding of GTP to a protein but also to specifically isolate and identify that protein from a complex mixture.
Key areas of development for enhanced research specificity include:
Photo-reactive Probes: Incorporating a photoreactive group into the GTP-d14 molecule allows for the formation of a covalent bond with interacting proteins upon exposure to UV light. This technique can "trap" transient interactions and, combined with the isotopic label, facilitate the identification of novel GTP-binding proteins.
Fluorescent Analogs: Attaching a fluorescent dye to GTP-d14 creates a probe that can be used to visualize the localization and dynamics of GTP in living cells using advanced microscopy techniques. The deuterium (B1214612) label provides an additional layer of information for mass spectrometry-based quantification in parallel studies.
Biotinylated Derivatives: The addition of a biotin (B1667282) tag allows for the highly specific and strong interaction with streptavidin, enabling the efficient enrichment and purification of GTP-d14-bound proteins or nucleic acids for subsequent analysis.
These advancements in the design of GTP-d14 derivatives are crucial for dissecting the intricate network of GTP-mediated signaling and metabolism with unprecedented detail.
Advanced Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding
The integration of Guanosine triphosphate-d14 (dilithium) with systems biology approaches offers a powerful strategy for achieving a comprehensive understanding of cellular metabolism. nih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, and isotopic tracers like GTP-d14 are invaluable tools for providing the quantitative data needed to build and validate metabolic models. nih.gov
By introducing GTP-d14 into a biological system, researchers can trace the flow of the labeled guanine (B1146940) nucleotide through various metabolic pathways. mdpi.com This allows for the precise measurement of flux rates—the rate at which metabolites are processed through a pathway—providing a dynamic view of cellular metabolism that is not achievable with static concentration measurements alone. mdpi.com
This approach, often referred to as metabolic flux analysis, can be applied to various cellular models to understand how metabolism is altered in disease states or in response to therapeutic interventions. For example, by quantifying the incorporation of the d14 label into RNA and other downstream metabolites, researchers can gain insights into the regulation of gene expression, signal transduction, and energy metabolism.
The quantitative data generated using GTP-d14 can be integrated into computational models of cellular metabolism. These models can then be used to simulate the effects of genetic or environmental perturbations, leading to a deeper understanding of metabolic regulation and the identification of potential drug targets.
High-Throughput Screening Methodologies Incorporating Isotopic Labeling for Biological Discovery
The development of high-throughput screening (HTS) methodologies that incorporate isotopic labeling represents a significant step forward in the quest for rapid biological discovery. nih.govox.ac.uk HTS allows for the testing of thousands of compounds in a short period, and the inclusion of isotopic tracers like Guanosine triphosphate-d14 (dilithium) can greatly enhance the quality and depth of the data obtained from these screens. nih.govox.ac.uk
In the context of drug discovery, HTS assays are often used to identify small molecules that can modulate the activity of a specific enzyme or pathway. sbpdiscovery.org By using GTP-d14 in these assays, researchers can directly and quantitatively measure the effect of a compound on a GTP-dependent process. For example, a screen could be designed to identify inhibitors of a particular GTPase by measuring the decrease in the incorporation of the d14 label into a downstream product.
Mass spectrometry has emerged as a powerful detection method for HTS, and its ability to distinguish between different isotopes makes it ideally suited for assays using GTP-d14. chemrxiv.org This approach offers high sensitivity and specificity and can be less prone to the interference and artifacts that can affect traditional fluorescence- or luminescence-based HTS assays. chemrxiv.org
The integration of isotopic labeling with automated HTS platforms enables the rapid and efficient screening of large compound libraries, accelerating the identification of new therapeutic leads and research tools. sbpdiscovery.org
Q & A
Basic Research Questions
Q. How can researchers optimize detection methods for Guanosine triphosphate-d14 (dilithium) in metabolic flux analysis?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to detect deuterium-labeled GTP-d14. Ensure isotopic purity (>98%) to minimize interference from unlabeled GTP. For LC-MS, employ selective ion monitoring (SIM) for mass shifts corresponding to deuterium incorporation (e.g., +14 Da for d14 labeling). For NMR, track chemical shifts in the ¹H or ³¹P spectra caused by deuterium substitution .
Q. What experimental controls are critical when using GTP-d14 (dilithium) as a tracer in nucleotide metabolism studies?
- Methodological Answer : Include:
- Isotopic controls : Use unlabeled GTP to distinguish labeled vs. unlabeled metabolite pools.
- Scrambling controls : Monitor cross-talk with other nucleotide pools (e.g., ATP-d14) to rule out isotopic exchange during extraction.
- Time-course sampling : Collect data at multiple time points to capture dynamic incorporation rates and avoid misinterpretation of steady-state measurements .
Q. How does the dilithium salt formulation affect the solubility and stability of GTP-d14 in biochemical assays?
- Methodological Answer : Dilithium salts enhance solubility in aqueous buffers compared to sodium/potassium salts. Prepare stock solutions in ultrapure water (pH 7.0–7.5) and store at −80°C to prevent hydrolysis. Validate stability via HPLC-UV to check for degradation products (e.g., GDP or GMP) after thawing .
Advanced Research Questions
Q. How to resolve contradictory data in GTP-d14 (dilithium)-based metabolic flux studies (e.g., unexpected labeling patterns)?
- Methodological Answer : Contradictions may arise from:
- Isotopic scrambling : Verify if deuterium is redistributed via enzyme promiscuity (e.g., nucleoside diphosphate kinases). Use isotopomer-specific flux analysis to model label redistribution.
- Compartmentalization : Mitochondrial vs. cytosolic GTP pools may exhibit distinct labeling kinetics. Employ subcellular fractionation or compartment-specific biosensors to clarify .
Q. What strategies improve the integration of GTP-d14 (dilithium) tracing with orthogonal techniques like CRISPR screens or proteomics?
- Methodological Answer :
- Multi-omics workflows : Pair flux data with transcriptomic/proteomic datasets to identify regulatory nodes. For example, CRISPR knockouts of GTPases can be validated by tracking GTP-d14 utilization in affected pathways.
- Pulse-chase designs : Combine short-term GTP-d14 pulses with proteomic sampling to correlate nucleotide turnover with protein activity changes .
Q. How to address limitations in GTP-d14 (dilithium) applications for studying GTPase dynamics in live cells?
- Methodological Answer : Challenges include:
- Membrane permeability : Use electroporation or nanocarriers to deliver GTP-d14 into cells.
- Real-time tracking limitations : Employ fluorescence-compatible isotopes (e.g., ¹³C/¹⁵N labels) for concurrent NMR/fluorescence imaging. GTP-d14 is best suited for endpoint assays due to deuterium’s low natural abundance .
Q. What are best practices for comparative studies between GTP-d14 (dilithium) and other stable isotopes (e.g., ¹³C-labeled GTP)?
- Methodological Answer :
- Sensitivity vs. resolution : Use GTP-d14 for high-sensitivity MS detection (deuterium’s mass shift is distinct) but prefer ¹³C labels for NMR due to better spectral resolution.
- Cost-benefit analysis : Deuterated compounds are typically cheaper but lack positional specificity. Combine with ¹³C for tandem tracing in complex pathways .
Data Interpretation & Technical Troubleshooting
Q. How to mitigate deuterium isotope effects that skew kinetic parameters in enzyme assays with GTP-d14 (dilithium)?
- Methodological Answer :
- Kinetic validation : Compare and values for labeled vs. unlabeled GTP. If isotope effects are significant (e.g., >10% rate reduction), adjust models to account for altered enzyme binding/activity.
- Hybrid experiments : Use partially labeled GTP-d14 to dilute isotope effects while retaining detectability .
Q. Why might GTP-d14 (dilithium) yield inconsistent results in long-term cell culture studies?
- Methodological Answer : Potential causes include:
- Label dilution : Rapid cell proliferation reduces intracellular GTP-d14 concentration. Use synchronized cell cultures or quiescent cell models.
- Oxidative damage : Deuterated nucleotides are susceptible to ROS-induced degradation. Add antioxidants (e.g., ascorbate) to media and limit light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
